N-{3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide N-{3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16335907
InChI: InChI=1S/C22H23N5O4/c1-13(28)25-16-7-5-6-14(8-16)17-11-18(27-22(26-17)23-12-24-27)15-9-19(29-2)21(31-4)20(10-15)30-3/h5-12,18H,1-4H3,(H,25,28)(H,23,24,26)
SMILES:
Molecular Formula: C22H23N5O4
Molecular Weight: 421.4 g/mol

N-{3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide

CAS No.:

Cat. No.: VC16335907

Molecular Formula: C22H23N5O4

Molecular Weight: 421.4 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide -

Specification

Molecular Formula C22H23N5O4
Molecular Weight 421.4 g/mol
IUPAC Name N-[3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl]acetamide
Standard InChI InChI=1S/C22H23N5O4/c1-13(28)25-16-7-5-6-14(8-16)17-11-18(27-22(26-17)23-12-24-27)15-9-19(29-2)21(31-4)20(10-15)30-3/h5-12,18H,1-4H3,(H,25,28)(H,23,24,26)
Standard InChI Key VMSJHPMZOGNWCG-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=CC(=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=C(C(=C4)OC)OC)OC

Introduction

N-{3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide is a complex organic compound that belongs to the class of triazolopyrimidine derivatives. It features a unique structure that combines a triazole ring with a pyrimidine moiety, a 3,4,5-trimethoxyphenyl substituent, and an acetamide group. This compound is of interest in medicinal chemistry due to its potential biological activities.

Synthesis

The synthesis of N-{3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide typically involves multi-step chemical reactions. These processes may include cyclization reactions to form the triazolopyrimidine core, followed by the introduction of the 3,4,5-trimethoxyphenyl group and the acetamide moiety. Solvents such as ethanol or dimethylformamide are commonly used under reflux conditions, with catalysts like hydrochloric acid or organic bases facilitating the reactions.

Potential Applications

Given its structural features and potential biological activities, N-{3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide may have applications in medicinal chemistry, particularly in the development of anticancer or antiviral drugs. Further research is needed to fully explore its pharmacokinetic properties and efficacy in biological systems.

Comparison with Similar Compounds

Several compounds share structural similarities with N-{3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide. For example:

CompoundStructureKey Differences
7-(3,4,5-trimethoxyphenyl)-4,7-dihydro triazolo[1,5-a]pyrimidine-5-carboxylic acidFused triazole and pyrimidine ring with a carboxylic acid groupPresence of a carboxylic acid instead of an acetamide group
5-(Thiophen-2-YL)-7-(3,4,5-trimethoxyphenyl)-4H,7H- triazolo[1,5-A]pyrimidineThiophene substituentPresence of a thiophene ring instead of an acetamide group

These comparisons highlight the unique features of N-{3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide and its potential for distinct biological interactions.

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